molecular formula C13H9FN4O2 B2574414 2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid CAS No. 1160245-79-3

2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid

Cat. No.: B2574414
CAS No.: 1160245-79-3
M. Wt: 272.239
InChI Key: SCUIFXPXRGHOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to exhibit a wide range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes and receptors in the body.

Mode of Action

It is known that similar compounds can interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the activity of the target, which can result in various biological effects.

Biochemical Pathways

Similar compounds have been reported to affect various pathways, including those involved in antimicrobial, anti-inflammatory, and anticancer activities . The downstream effects of these pathway alterations can include changes in cell growth, inflammation, and microbial growth.

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability . This suggests that [7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid may also have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been reported to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . These effects suggest that [7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid may also have significant molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of [7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid. For instance, the synthesis of similar compounds has been reported to be influenced by reaction temperature . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially affect the action of [7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O2/c14-9-3-1-8(2-4-9)10-5-6-15-13-16-11(7-12(19)20)17-18(10)13/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUIFXPXRGHOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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